molecular formula C12H17NO2 B13258011 n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine

n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B13258011
M. Wt: 207.27 g/mol
InChI Key: DTOGLKPVRZTJMG-UHFFFAOYSA-N
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Description

n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine: is a compound that belongs to the class of benzo[d][1,3]dioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine typically involves the introduction of the pentan-2-yl group to the benzo[d][1,3]dioxole core. One common method is the Pd-catalyzed C-N cross-coupling reaction. This reaction involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and a phosphine ligand, such as 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), in the presence of a base like cesium carbonate (Cs2CO3) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness: n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine is unique due to its specific structural features and the presence of the pentan-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-pentan-2-yl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C12H17NO2/c1-3-4-9(2)13-10-5-6-11-12(7-10)15-8-14-11/h5-7,9,13H,3-4,8H2,1-2H3

InChI Key

DTOGLKPVRZTJMG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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